molecular formula C9H15N3O2 B8581445 4-Cyanomethyl-piperazine-1-carboxylic Acid ethyl ester

4-Cyanomethyl-piperazine-1-carboxylic Acid ethyl ester

Cat. No. B8581445
M. Wt: 197.23 g/mol
InChI Key: SGUWICZLPJPOSU-UHFFFAOYSA-N
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Patent
US07737127B2

Procedure details

To a solution of 3 g (19.0 mmol) of ethyl N-piperazinecarboxylate in 25 mL of CH3CN was added 1.57 g (1.32 mL 20.1 mmol) of 2-chloroacetonitrile and 15.6 g (95 mmol) K2CO3.1½H2O. The suspension was stirred at room temperature for 16 hours. The reaction was analyzed using TLC (35% Ethyl acetate/Hexanes, product r.f. 0.38 vs. sm r.f. of 0.02). The analysis indicated the reaction was complete. The golden yellow solution was evaporated to dryness. The residue was extracted with CH2Cl2/H2O, dried with MgSO4, and concentrated.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step One
Name
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ethyl acetate Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[CH2:13][C:14]#[N:15].C([O-])([O-])=O.[K+].[K+]>CC#N>[CH2:10]([O:9][C:7]([N:1]1[CH2:6][CH2:5][N:4]([CH2:13][C:14]#[N:15])[CH2:3][CH2:2]1)=[O:8])[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OCC
Name
Quantity
1.32 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
15.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Ethyl acetate Hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The golden yellow solution was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with CH2Cl2/H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)OC(=O)N1CCN(CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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